![molecular formula C22H26ClN3O3 B236943 Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family member BTK. BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
作用机制
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to its cognate antigen. BTK activation leads to downstream signaling events that promote B-cell survival and proliferation.
Inhibition of BTK by this compound leads to disruption of B-cell receptor signaling and subsequent inhibition of B-cell survival and proliferation. This compound has been shown to induce apoptosis in B-cell lymphoma cells through inhibition of BTK.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in biochemical assays. In preclinical studies, this compound has shown efficacy in various B-cell lymphoma models, including diffuse large B-cell lymphoma, mantle cell lymphoma, and follicular lymphoma. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, this compound has shown a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. The most common adverse events associated with this compound include diarrhea, fatigue, and nausea.
实验室实验的优点和局限性
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has several advantages for lab experiments, including its potency and selectivity for BTK. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
One limitation of this compound for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to formulate this compound for in vivo studies. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
For the development of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate include combination therapy for the treatment of B-cell malignancies and potential applications in the treatment of autoimmune diseases.
合成方法
The synthesis of Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 4-ethylpiperazine with 4-chlorobenzoic acid to form 4-(4-ethylpiperazin-1-yl)benzoic acid, which is then reacted with 4-chlorophenylacetyl chloride to form 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoic acid. The final step involves the esterification of the carboxylic acid with methyl iodide to form this compound.
科学研究应用
Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK activity and has demonstrated efficacy in various B-cell lymphoma models. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab, in preclinical studies.
In clinical trials, this compound has shown promising results in patients with relapsed or refractory B-cell lymphoma. In a phase 1 study, this compound showed a favorable safety profile and demonstrated clinical activity in patients with relapsed or refractory B-cell lymphoma. This compound is currently being evaluated in several phase 2 clinical trials for the treatment of B-cell malignancies.
属性
分子式 |
C22H26ClN3O3 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-25-10-12-26(13-11-25)20-9-6-17(22(28)29-2)15-19(20)24-21(27)14-16-4-7-18(23)8-5-16/h4-9,15H,3,10-14H2,1-2H3,(H,24,27) |
InChI 键 |
AWXGLLJLHXMSIQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
规范 SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)
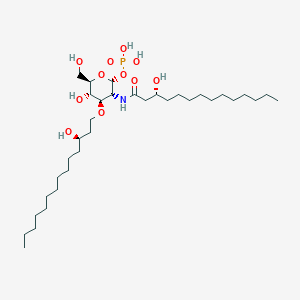
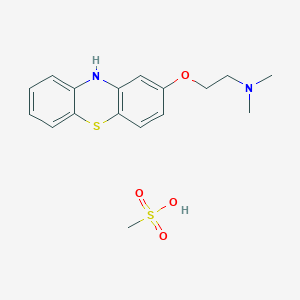

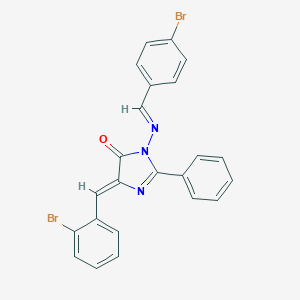
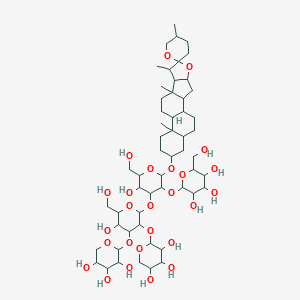
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

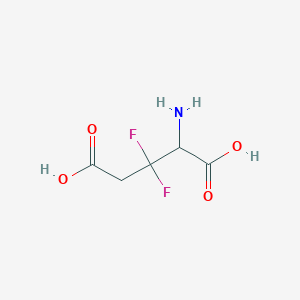
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
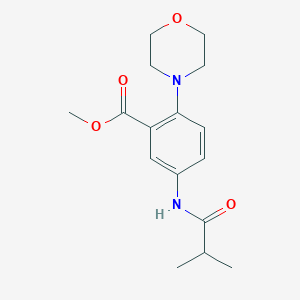
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)